Dehydrocurvularin
Description
Synthesis Analysis
The synthesis of Dehydrocurvularin involves complex biochemical pathways within fungal organisms, specifically through a pair of iterative polyketide synthases identified in the producer strain Aspergillus terreus. These enzymes collaborate in the biosynthesis process, leading to the formation of Dehydrocurvularin's unique molecular structure. Additionally, synthetic approaches have been developed, including a concise synthesis method starting from commercially available aromatic carboxylic acids through esterification, Friedel-Crafts acylation, and microwave-promoted ring-closing metathesis (Zhou et al., 2021); (Xu et al., 2013); (Miyagi & Kuwahara, 2007).
Molecular Structure Analysis
The molecular structure of Dehydrocurvularin has been determined through X-ray crystallography, showing that it adopts opposite helicity in the solid state compared to its analogs. This detailed structural information is crucial for understanding its biological activity and interaction with biological molecules (Almassi et al., 1994).
Chemical Reactions and Properties
Dehydrocurvularin participates in various chemical reactions, including its biosynthesis involving nitrile oxide cycloaddition and other advanced precursor incorporation strategies. These reactions highlight the complexity of its natural synthesis and the potential for synthetic modification to enhance its properties or discover new derivatives (Liu et al., 1998).
Physical Properties Analysis
The physical properties of Dehydrocurvularin, such as solubility, melting point, and stability, are essential for its application in different domains. These properties are influenced by its molecular structure and the presence of functional groups, such as phenolic hydroxyl, carbonyl, and ester groups, which also facilitate its identification and quantification using spectroscopic methods like NMR (Dong et al., 2020).
Chemical Properties Analysis
The chemical properties of Dehydrocurvularin, including reactivity towards other chemical compounds and stability under various conditions, are pivotal for its biological effects. Its interaction with cellular components, such as ATP-citrate lyase, underlies its mechanism of action in biological systems, emphasizing the importance of chemical properties in understanding its therapeutic and agricultural applications (Deng et al., 2019).
properties
IUPAC Name |
(5S,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIRMQMUBGNCKS-RWCYGVJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017526 | |
Record name | 10,11-Dehydrocurvularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrocurvularin | |
CAS RN |
21178-57-4 | |
Record name | Dehydrocurvularin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021178574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,11-Dehydrocurvularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dehydrocurvularin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAU7YA7FF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.